1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazole-5-carbonitrile
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Overview
Description
1,3-DIMETHYL-2-OXO-2,3-DIHYDRO-1H-1,3-BENZODIAZOLE-5-CARBONITRILE is a heterocyclic compound that belongs to the class of benzodiazoles It is characterized by the presence of a benzene ring fused with a diazole ring, which contains two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-DIMETHYL-2-OXO-2,3-DIHYDRO-1H-1,3-BENZODIAZOLE-5-CARBONITRILE typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of o-phenylenediamine with a suitable carbonyl compound, followed by nitrile formation. The reaction conditions often include the use of solvents like ethanol or acetonitrile and catalysts such as acids or bases to facilitate the cyclization and nitrile formation steps .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the synthesis process. Additionally, purification techniques like recrystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
1,3-DIMETHYL-2-OXO-2,3-DIHYDRO-1H-1,3-BENZODIAZOLE-5-CARBONITRILE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzene ring or the diazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of substituted benzodiazole derivatives.
Scientific Research Applications
1,3-DIMETHYL-2-OXO-2,3-DIHYDRO-1H-1,3-BENZODIAZOLE-5-CARBONITRILE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent in drug discovery and development.
Mechanism of Action
The mechanism of action of 1,3-DIMETHYL-2-OXO-2,3-DIHYDRO-1H-1,3-BENZODIAZOLE-5-CARBONITRILE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
1,3-DIMETHYL-2-OXO-2,3-DIHYDRO-1H-1,3-BENZODIAZOLE-5-CARBOXYLIC ACID: Similar structure but with a carboxylic acid group instead of a nitrile group.
1,3-DIMETHYL-2-PHENYL-2,3-DIHYDRO-1H-BENZODIAZOLE: Contains a phenyl group instead of a nitrile group.
Uniqueness
1,3-DIMETHYL-2-OXO-2,3-DIHYDRO-1H-1,3-BENZODIAZOLE-5-CARBONITRILE is unique due to its nitrile functional group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C10H9N3O |
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Molecular Weight |
187.20 g/mol |
IUPAC Name |
1,3-dimethyl-2-oxobenzimidazole-5-carbonitrile |
InChI |
InChI=1S/C10H9N3O/c1-12-8-4-3-7(6-11)5-9(8)13(2)10(12)14/h3-5H,1-2H3 |
InChI Key |
RFULJMFTXYCSJU-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=C(C=C2)C#N)N(C1=O)C |
Origin of Product |
United States |
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